7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-14-7-8-16(18(13-14)27-2)20(23)22-10-9-19(28(24,25)12-11-22)15-5-3-4-6-17(15)21/h3-8,13,19H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUFKXRHJKLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylamine and a thioamide under acidic conditions.
Introduction of the Dioxido Group: Oxidation of the thiazepane ring using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction where the dimethoxybenzene is reacted with an acyl chloride derivative of the thiazepane intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazepane ring can undergo further oxidation to introduce additional functional groups.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the thiazepane ring might interact with polar or charged residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents at positions 4 and 7 of the thiazepane core. Below is a comparative analysis based on evidence:
Physicochemical and Functional Insights
- Electron Effects : The 2,4-dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, which may stabilize charge interactions in binding pockets. In contrast, fluorine substituents in analogs (e.g., CAS 2034330-36-2) increase electronegativity and metabolic resistance .
- Conversely, the acetyl linker in CAS 2034330-36-2 allows greater rotational freedom .
- Solubility and Bioavailability : The thienylmethyl-substituted thiazinane (MW 241.32) has lower molecular weight and a sulfur-rich structure, likely enhancing aqueous solubility compared to bulkier thiazepane derivatives .
Pharmacological Implications (Inferred)
While direct activity data for the target compound is absent, structural trends suggest:
- Dimethoxybenzoyl derivatives may target enzymes requiring planar aromatic interactions (e.g., kinases or cytochrome P450 isoforms).
- Fluorinated analogs (e.g., CAS 2034330-36-2) are optimized for prolonged half-life due to fluorine’s metabolic stability .
- Oxazole-containing compounds (e.g., BI89649) could exhibit enhanced binding to hydrophobic pockets in receptors like GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
